

Spectroscopic Profile of 4-Bromo-2,2'-bipyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2,2'-bipyridine

Cat. No.: B089133

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-2,2'-bipyridine** (CAS No: 14162-95-9). The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a structured format, offering detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, materials science, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **4-Bromo-2,2'-bipyridine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.69	d	5.0	1H
8.63	d	1.8	1H
8.49	d	5.1	1H
8.39	d	8.0	1H
7.83	dt	$J_1 = 8.0, J_2 = 1.6$	1H
7.48	dd	$J_1 = 5.1, J_2 = 1.8$	1H
7.34	ddd	$J_1 = 7.5, J_2 = 4.8, J_3 = 1.6$	1H

Note: Data sourced from ChemicalBook.[1]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in searched sources.	

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
1565	C=C/C=N stretching
1545	C=C/C=N stretching
1452	Aromatic ring vibration
1386	Aromatic ring vibration
1280	C-H in-plane bending
1066	C-Br stretching
994	Ring breathing mode
833	C-H out-of-plane bending
787	C-H out-of-plane bending
687	C-H out-of-plane bending

Note: Data sourced from ChemicalBook.[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Ion Type	Method
256.9, 258.9	[M+Na] ⁺	ESI-MS

Note: Data sourced from ChemicalBook. The two peaks represent the isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br).[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for the structural elucidation of **4-Bromo-2,2'-bipyridine**.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **4-Bromo-2,2'-bipyridine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Typically 12-16 ppm.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: Typically 0-220 ppm.
 - Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Bromo-2,2'-bipyridine** by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method):

- **Sample Preparation:** 1-2 mg of finely ground **4-Bromo-2,2'-bipyridine** is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- **Pellet Formation:** The mixture is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
- **Instrumentation:** The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** The positions of the absorption bands (in cm^{-1}) are identified and correlated with known functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Bromo-2,2'-bipyridine**.

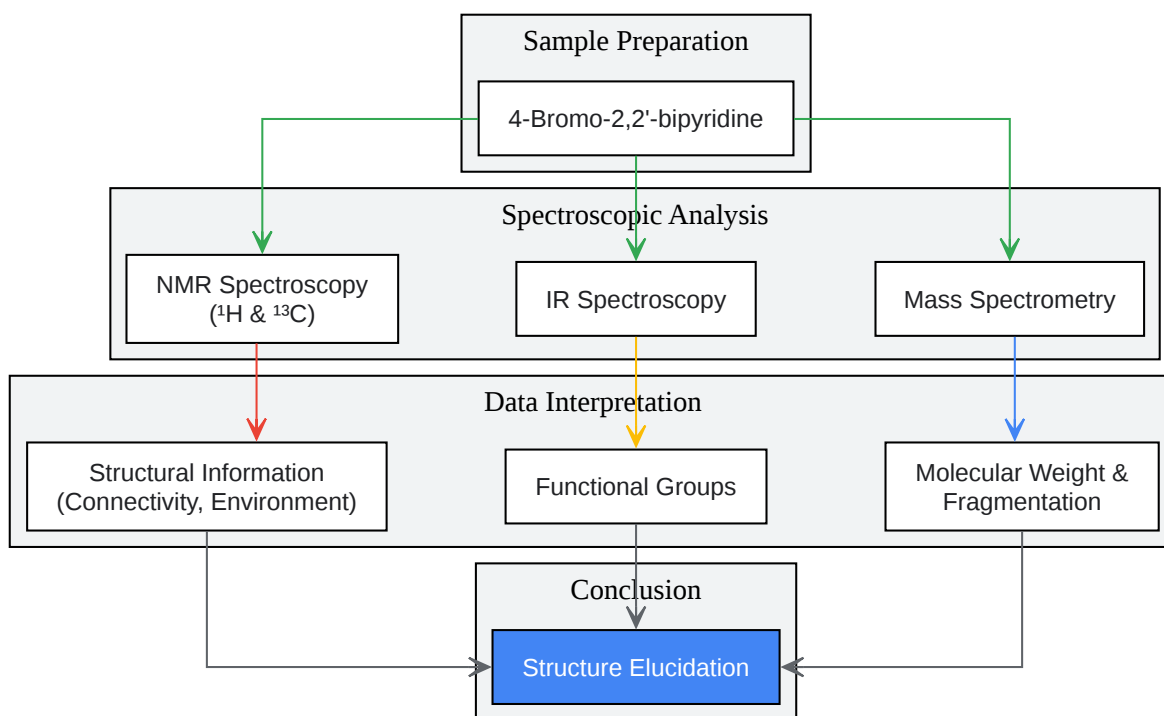
Methodology (Electrospray Ionization - ESI):

- **Sample Preparation:** A dilute solution of **4-Bromo-2,2'-bipyridine** is prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 $\mu\text{g/mL}$.
- **Instrumentation:** The sample solution is introduced into an ESI mass spectrometer, often coupled with a liquid chromatography (LC) system.
- **Data Acquisition:**

- Ionization Mode: Positive ion mode is typically used to observe protonated molecules ($[M+H]^+$) or other adducts (e.g., $[M+Na]^+$).
- Mass Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (235.08 g/mol).
- Fragmentation (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Bromo-2,2'-bipyridine**.



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Caption: Workflow for the spectroscopic characterization of **4-Bromo-2,2'-bipyridine**.

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References

- 1. Pyridine - Wikipedia [en.wikipedia.org]
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